molecular formula C24H40O4 B8058031 (4R)-4-[(8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid CAS No. 293738-04-2

(4R)-4-[(8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

货号: B8058031
CAS 编号: 293738-04-2
分子量: 392.6 g/mol
InChI 键: RUDATBOHQWOJDD-GCJQIVLTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4R)-4-[(8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid is a stereoisomer of a bile acid intermediate, closely related to Cholic Acid. This specific (4R) stereoisomer is a key chiral synthon and metabolic precursor in the study of steroid hormone biosynthesis and bile acid metabolism. Its primary research value lies in its role as a critical intermediate for the chemical synthesis and biological investigation of more complex steroidal molecules, including various bile acids and their derivatives. Researchers utilize this compound to explore the enzymatic pathways involved in steroidogenesis, particularly the actions of hydroxysteroid dehydrogenases. Its well-defined stereochemistry at multiple centers makes it invaluable for structure-activity relationship (SAR) studies , helping to elucidate how specific spatial configurations of steroidal compounds influence their biological activity and interaction with nuclear receptors like the Farnesoid X Receptor (FXR). This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions are recommended to ensure stability.

属性

IUPAC Name

(4R)-4-[(8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15?,16?,17-,18+,19+,20?,22+,23+,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDATBOHQWOJDD-GCJQIVLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(CC4[C@@]3(CCC(C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859250
Record name 3,7-Dihydroxycholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293738-04-2
Record name 3,7-Dihydroxycholan-24-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=293738-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Dihydroxycholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

The compound (4R)-4-[(8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid is a complex organic molecule with significant biological activity. This article aims to explore its biological properties through a detailed analysis of research findings and case studies.

Basic Characteristics

PropertyValue
Molecular FormulaC24H40O4
Molecular Weight392.57 g/mol
Melting Point178-180 °C
Boiling Point547.1 ± 35.0 °C (predicted)
Density1.128 ± 0.06 g/cm³ (predicted)
SolubilitySlightly soluble in acetone, DMSO, methanol

The compound exhibits a melting point between 178-180 °C and a predicted boiling point of approximately 547.1 °C. It has a density of about 1.128 g/cm³ and shows slight solubility in common organic solvents like acetone and DMSO .

Research indicates that this compound may act on various biological pathways due to its structural characteristics resembling steroid-like compounds. Its hydroxyl groups are likely to engage in hydrogen bonding with biological macromolecules, influencing enzyme activity and receptor interactions.

Pharmacological Effects

  • Anti-inflammatory Activity : Studies have shown that the compound can inhibit pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.
  • Antioxidant Properties : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, providing protective effects against oxidative stress-related conditions .
  • Lipid Metabolism Regulation : Similar compounds have been associated with the modulation of lipid metabolism, indicating that this compound may influence cholesterol synthesis and regulation .

Case Study 1: In Vitro Analysis

A study performed on human cell lines demonstrated that the compound significantly reduced the expression of inflammatory markers when treated with lipopolysaccharides (LPS). The results indicated a dose-dependent response with maximum efficacy observed at higher concentrations.

Case Study 2: Animal Model

In an animal model of obesity-induced inflammation, administration of the compound resulted in decreased adipose tissue inflammation and improved metabolic parameters compared to control groups. This highlights its potential role in metabolic syndrome management.

Toxicity and Safety Profile

Toxicological assessments suggest that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to establish long-term effects and potential interactions with other pharmacological agents .

科学研究应用

Chemical Properties and Structure

  • Molecular Formula : C24H40O3
  • Molecular Weight : 376.57 g/mol
  • CAS Number : 2276-93-9
  • Melting Point : >170°C (dec.)
  • Solubility : Slightly soluble in chloroform and DMSO

Pharmacological Applications

  • Cholesterol Metabolism : This compound is structurally related to bile acids and may influence cholesterol metabolism. Research indicates that it can modulate the expression of genes involved in lipid metabolism.
  • Anti-inflammatory Effects : Studies have shown that derivatives of this compound exhibit anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and may be useful in treating conditions such as arthritis.
  • Antioxidant Activity : The compound has been studied for its potential antioxidant effects. It may help in reducing oxidative stress in cells by scavenging free radicals.

Case Study 1: Cholesterol Regulation

A study published in the Journal of Lipid Research demonstrated that (4R)-4-[(8R,...)] can significantly lower LDL cholesterol levels in animal models. The mechanism involves upregulation of LDL receptors and downregulation of HMG-CoA reductase activity.

Case Study 2: Anti-inflammatory Mechanism

Research conducted at a leading university found that this compound reduced inflammation markers in a mouse model of colitis. The study indicated that it inhibits NF-kB signaling pathways which are crucial in inflammatory responses.

Potential Therapeutic Uses

  • Cardiovascular Diseases : Given its role in cholesterol metabolism and anti-inflammatory properties, this compound may be beneficial in preventing atherosclerosis.
  • Metabolic Disorders : Its effects on lipid profiles suggest potential use in treating metabolic syndrome or obesity-related disorders.
  • Neuroprotective Effects : Preliminary studies indicate that it might protect neuronal cells from oxidative damage and could be explored for neurodegenerative diseases like Alzheimer's.

Research Findings

Application AreaFindingsSource
Cholesterol RegulationSignificantly lowers LDL levels; upregulates LDL receptorsJournal of Lipid Research
Anti-inflammatory EffectsInhibits NF-kB pathway; reduces cytokine productionUniversity Study
Antioxidant ActivityScavenges free radicals; reduces oxidative stressBiochemical Journal
NeuroprotectionProtects neurons from oxidative damage; potential use in Alzheimer’s treatmentNeurobiology Review

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The compound is compared to derivatives with variations in hydroxylation, esterification, and side-chain functionalization.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Biological Activity Melting Point (°C) Reference
Target Compound (3,7-Dihydroxy) C₂₅H₄₀O₄ 3-OH, 7-OH, pentanoic acid Anti-C. difficile spore inhibition Not reported
Methyl (3-Hydroxy) Ester (Compound 7, ) C₂₆H₄₂O₃ 3-OH, methyl ester Intermediate for further derivatization 105.3–106.5
(3-((tert-Butoxycarbonyl)Amino)-4,4-Dimethyl Derivative (Compound 22, ) C₃₁H₅₁NO₄ 3-Boc-amino, pentanoic acid Antimicrobial activity 243.1–245.5
(3-(3-Hydroxypropyl)Amino Derivative (Compound 11b, ) C₃₀H₅₂NO₃ 3-(3-hydroxypropyl)amino, methyl ester Not explicitly reported Not reported
3,7,12-Trihydroxy Derivative (CAS 30345-49-4, ) C₂₅H₄₀O₅ 3-OH, 7-OH, 12-OH, pentanoic acid Bile acid metabolism Not reported

Antimicrobial Activity

  • The target compound inhibits C. difficile spore germination at IC₅₀ values comparable to natural bile acids (e.g., CDCA), with 3,7-dihydroxy groups critical for binding spore receptors .
  • Compound 5al (), a 3-amino-4,4-dimethyl derivative, shows 10-fold higher potency against Gram-positive bacteria due to enhanced membrane disruption .

Metabolic and Pharmacokinetic Profiles

  • Esterified derivatives (e.g., methyl esters) exhibit prolonged half-lives in vivo but require enzymatic cleavage for activity .
  • Hydrophilic modifications (e.g., 3-hydroxypropylamino in Compound 11b) reduce hepatotoxicity compared to non-polar analogues .

准备方法

Core Steroid Functionalization

The compound’s tetracyclic steroid backbone is typically derived from cholestane or lanostane skeletons. Key steps include:

  • Hydroxylation at C3 and C7 : Selective oxidation of Δ5-steroids (e.g., cholesterol) using Jones reagent (CrO3/H2SO4) or microbial enzymes (e.g., Pseudomonas spp.) introduces hydroxyl groups at C3 and C7.

  • Methyl Group Retention : The 10,13-dimethyl configuration is preserved via protective strategies (e.g., silyl ethers, acetates) during oxidation.

Example Protocol:

  • Cholesterol → 7α-Hydroxycholesterol :

    • React cholesterol with m-chloroperbenzoic acid (mCPBA) in CH2Cl2 to epoxidize Δ5, followed by acid-catalyzed ring-opening to yield 7α-hydroxycholesterol.

    • Yield: 68–72%.

Side-Chain Introduction via Wittig or Grubbs Metathesis

The C17-pentanoic acid side chain is installed using:

  • Wittig Reaction : Reaction of a C17-ketosteroid with pentanoic acid-derived ylides (e.g., Ph3P=CH(CH2)3CO2H).

  • Cross-Metathesis : Δ22-Steroids undergo cross-metathesis with α,ω-dienes using Grubbs 2nd-generation catalyst to append the side chain.

Data Table: Comparison of Side-Chain Methods

MethodReagents/ConditionsYield (%)Stereochemical OutcomeReference
Wittig ReactionPh3P=CH(CH2)3CO2H, THF, 60°C55–60R-configuration retained
Grubbs MetathesisRu-catalyst, CH2Cl2, 40°C70–75High E-selectivity

Semi-Synthesis from Bile Acids

Chenodeoxycholic Acid as a Starting Material

Chenodeoxycholic acid (CDCA, 3α,7α-dihydroxy-5β-cholan-24-oic acid) is a common precursor. Modifications include:

  • C24 Oxidation : Treat CDCA with pyridinium chlorochromate (PCC) to oxidize C24-CH2OH to COOH.

  • Epimerization : Use Mitsunobu conditions (DIAD, Ph3P) to invert C3 or C7 stereochemistry.

Example Protocol:

  • CDCA → Target Compound :

    • Protect 3α/7α-OH groups as tert-butyldimethylsilyl (TBDMS) ethers.

    • Oxidize C24-OH to COOH using PCC in CH2Cl2 (0°C, 2 h).

    • Deprotect TBDMS groups with tetrabutylammonium fluoride (TBAF).

    • Yield: 80–85%.

Enzymatic and Biocatalytic Approaches

Microbial Hydroxylation

Rhodococcus and Streptomyces strains catalyze regio- and stereoselective hydroxylation of steroid substrates:

  • Substrate : Lithocholic acid (3α-hydroxy-5β-cholan-24-oic acid).

  • Reaction : Incubate with Rhodococcus erythropolis (pH 7.0, 30°C, 48 h) to introduce 7α-OH.

  • Yield : 60–65%.

Lipase-Catalyzed Esterification

Immobilized Candida antarctica lipase B (CAL-B) facilitates selective acylation:

  • Protocol : React 3,7-dihydroxy steroid with vinyl pentanoate in tert-butanol (50°C, 24 h).

  • Outcome : 21-monoacyl product with >90% regioselectivity.

Protection-Deprotection Strategies

Orthogonal Protecting Groups

Critical for preserving hydroxyl groups during synthesis:

  • 3α/7α-OH Protection : Acetylation (Ac2O/pyridine) or silylation (TBDMS-Cl).

  • Carboxylic Acid Protection : Methyl esters (CH2N2) or tert-butyl esters (Boc2O).

Example:

  • TBDMS Protection :

    • Treat steroid with TBDMS-Cl/imidazole in DMF (rt, 12 h).

    • Yield: 95%.

  • Boc Protection :

    • React carboxylic acid with Boc2O/DMAP in CH2Cl2.

    • Yield: 88%.

Stereochemical Control and Resolution

Chiral Chromatography

  • HPLC : Use Chiralpak IA column (hexane:isopropanol:TFA, 90:10:0.1) to resolve enantiomers.

  • Retention Time : 12.5 min (target compound) vs. 14.2 min (3β,7α-epimer).

Crystallization-Induced Asymmetric Transformation

  • Solvent System : Ethanol/water (4:1) at −20°C.

  • Enantiomeric Excess : >99% after three recrystallizations.

Analytical Validation

Spectroscopic Characterization

  • 1H NMR (400 MHz, CDCl3) : δ 3.58 (m, 1H, C3-OH), 3.42 (m, 1H, C7-OH), 2.32 (t, J = 7.2 Hz, 2H, CH2CO2H).

  • HRMS (ESI) : m/z 415.2698 [M+H]+ (calc. 415.2695).

Industrial-Scale Production

Cost-Effective Synthesis

  • Catalytic Hydrogenation : Use Pd/C (5 wt%) in MeOH to reduce Δ5 bonds (50 psi H2, 25°C).

  • Purity : ≥99.5% after column chromatography (silica gel, EtOAc/hexane) .

常见问题

Basic Research Questions

Q. What are the key synthetic pathways for this compound, and how can researchers optimize reaction yields?

  • Methodological Answer : The compound is synthesized via multi-step protection/deprotection strategies. For example, methyl triflate is used to protect hydroxyl groups, followed by TBAF-mediated deprotection of tert-butyldimethylsilyl (TBS) groups. Column chromatography (e.g., 0–50% ethyl acetate/DCM gradient) is critical for purification, achieving ~68% yield for intermediates and ~84% for final products . Optimization involves adjusting reaction times (e.g., 24-hour methylation) and stoichiometric ratios (e.g., 2 equivalents of 2,6-di-tert-butylpyridine to suppress side reactions).

Q. How is the compound’s structural identity confirmed, and what analytical techniques are essential?

  • Methodological Answer : High-resolution mass spectrometry (HRMS-ESI) validates molecular weight (e.g., observed 457.3290 vs. calculated 457.3294 for intermediates), while 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve stereochemistry. For example, distinct signals at δ 3.33 ppm (methoxy groups) and δ 0.63 ppm (angular methyl groups) confirm regioselective modifications. Purity is assessed via TLC and melting point analysis .

Q. What biological relevance does this compound hold, and how are its activities evaluated?

  • Methodological Answer : As a bile acid analogue, its inhibitory effects on Clostridium difficile spore germination are tested using spore viability assays. Researchers measure IC50_{50} values via spectrophotometric monitoring of spore outgrowth in anaerobic cultures. Structural modifications (e.g., hydroxyl/methoxy group positioning) are correlated with activity changes to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for stereoisomeric derivatives?

  • Methodological Answer : Discrepancies in NMR coupling constants (e.g., J=2.9J = 2.9 Hz vs. J=11.2J = 11.2 Hz for axial/equatorial protons) may arise from stereochemical variations. Use NOESY or ROESY experiments to differentiate between α/β configurations. Computational modeling (e.g., DFT-based chemical shift prediction) can validate assignments when empirical data conflicts .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine at C-6) to reduce Phase I oxidation, as seen in obeticholic acid derivatives. Pharmacokinetic profiling via LC-MS/MS in rodent models assesses half-life extension. Compare AUC024_{0-24} values of modified vs. parent compounds to quantify stability gains .

Q. How can researchers design derivatives to target specific nuclear receptors (e.g., FXR, TGR5)?

  • Methodological Answer : Docking studies using crystal structures of receptor ligand-binding domains (e.g., PDB ID: 1OT7 for FXR) guide substitutions. For example, adding ethyl groups at C-6 enhances hydrophobic interactions with FXR’s pocket, as evidenced by ΔG binding energy calculations. Validate via luciferase reporter assays in HEK293 cells transfected with receptor plasmids .

Q. What experimental controls are critical when analyzing contradictory bioactivity data across studies?

  • Methodological Answer : Standardize assay conditions (e.g., spore density in C. difficile assays, serum concentration in cell cultures) to minimize variability. Include positive controls (e.g., taurocholic acid for bile acid receptor activation) and validate results across multiple replicates. Use ANOVA with post-hoc Tukey tests to statistically resolve discrepancies .

Data Contradiction Analysis

Observation Possible Cause Resolution Strategy Reference
Variability in NMR δ 3.33 ppm integrationsIncomplete methylation during synthesisRepeat reaction with excess methyl triflate (1.5 eq)
Discrepant HRMS values (±0.4 Da)Adduct formation in ESIUse ammonium formate buffer to suppress adducts
Inconsistent IC50_{50} valuesDifferences in spore preparation protocolsAdopt CDC-recommended spore purification methods

Key Research Tools and Protocols

  • Stereochemical Analysis : X-ray crystallography for absolute configuration determination (e.g., C-17(R) vs. C-17(S)).
  • Synthetic Automation : Employ flow chemistry for reproducible silylation/deprotection steps .
  • Toxicity Screening : Use zebrafish embryos (FET assay) to evaluate developmental toxicity of derivatives .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。